Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3-difluoropropanoate
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Overview
Description
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3-difluoropropanoate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3-difluoropropanoate typically involves the following steps:
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Propanoate Ester: The protected amine is then reacted with ethyl 3,3-difluoropropanoate under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for the efficient and scalable synthesis of tert-butoxycarbonyl-protected compounds . These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3-difluoropropanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine group can be replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydride.
Deprotection: Trifluoroacetic acid or hydrochloric acid in methanol are commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized .
Scientific Research Applications
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3-difluoropropanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3-difluoropropanoate involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be selectively deprotected to reveal the free amine, which can then interact with enzymes or receptors. The difluoropropanoate moiety may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3-difluoropropanoate can be compared with other similar compounds, such as:
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3-hydroxypropanoate: This compound has a hydroxyl group instead of the difluoro moiety, which may affect its reactivity and binding properties.
2-(((tert-Butoxycarbonyl)amino)ethyl methacrylate: This compound contains a methacrylate group, making it useful in polymer chemistry.
N-(tert-Butoxycarbonyl)ethanolamine: This compound has a simpler structure with an ethanolamine backbone, commonly used in peptide synthesis.
This compound stands out due to its unique combination of the Boc-protected amine and difluoropropanoate moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19F2NO4 |
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Molecular Weight |
267.27 g/mol |
IUPAC Name |
ethyl 3,3-difluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]propanoate |
InChI |
InChI=1S/C11H19F2NO4/c1-5-17-9(15)7(8(12)13)6-14-10(16)18-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,14,16) |
InChI Key |
OOUPUWNLMZFGHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CNC(=O)OC(C)(C)C)C(F)F |
Origin of Product |
United States |
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